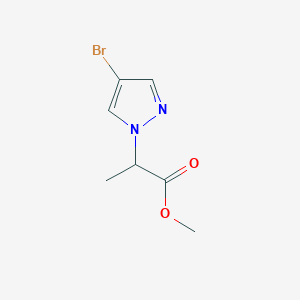
2,5-Dimethyl-3-((3-methylpiperidin-1-yl)methyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Dimethyl-3-((3-methylpiperidin-1-yl)methyl)benzaldehyde” is a chemical compound with the molecular formula C16H23NO . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H23NO . The InChI code for this compound is 1S/C16H23NO/c1-12-5-4-6-17(9-12)10-15-7-13(2)8-16(11-18)14(15)3/h7-8,11-12H,4-6,9-10H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.36 g/mol . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Tetralin Derivatives : A study by Banerjee, Poon, & Bedoya (2013) demonstrates the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, which involves the hydrogenation and protection of a benzaldehyde derivative. This process is relevant for creating complex organic compounds.
Green Chemistry in Education : Verdía, Santamarta, & Tojo (2017) Verdía, Santamarta, & Tojo (2017) detail an educational project where an ionic liquid is used as a solvent and catalyst for Knoevenagel condensation involving benzaldehyde, emphasizing the importance of green chemistry.
Chiral Ligands for Catalysis : The study by Alvarez-Ibarra, Luján, & Quiroga-Feijóo (2010) Alvarez-Ibarra, Luján, & Quiroga-Feijóo (2010) discusses the synthesis of enantiopure β-amino alcohols from benzaldehyde, highlighting their use as chiral ligands in catalytic reactions.
Synthesis of Benzimidazole Derivatives : Bin (2012) Bin (2012) illustrates the synthesis of 2,5-Dimethoxy-4-[(1E)-2-(1H-benzimidazol-2-yl)ethenyl]benzaldehyde, which is a precursor for various pharmaceuticals.
Fused Polycyclic Compound Synthesis : Shen et al. (2016) Shen et al. (2016) describe the synthesis of complex fused polycyclic compounds using benzaldehyde derivatives, underlining their potential in materials science.
Applications in Catalysis and Sensing
Catalysis and Asymmetric Induction : Research by Turk et al. (2001) Turk et al. (2001) explores the use of benzaldehyde derivatives in 1,3-dipolar cycloadditions, demonstrating their role in catalysis and asymmetric synthesis.
Lanthanide-based Luminescence Sensing : Shi et al. (2015) Shi et al. (2015) report on lanthanide-based frameworks for fluorescence sensing of benzaldehyde derivatives, highlighting applications in chemical detection.
Chemosensors for pH : Dhawa et al. (2020) Dhawa et al. (2020) focus on compounds derived from benzaldehyde for use as fluorescent chemosensors for pH, which is crucial in biomedical applications.
Electrochemically Induced Assembling : Elinson et al. (2020) Elinson et al. (2020) demonstrate the electrochemically induced assembling of benzaldehydes for potential biomedical applications.
Acid-Free O-Arylidenation of Carbohydrates : Geng et al. (2013) Geng et al. (2013) discuss the organocatalysis of carbohydrates using benzaldehyde derivatives, an important aspect in synthetic chemistry.
Synthesis of Chalcones for Antimicrobial and Antioxidant Activities : Vanangamudi et al. (2017) Vanangamudi et al. (2017) explore the synthesis of chalcones from benzaldehyde derivatives, which have potential antimicrobial and antioxidant properties.
Safety And Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It can cause skin and eye irritation, and it may be harmful if inhaled. It may cause respiratory irritation and may damage fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
2,5-dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-5-4-6-17(9-12)10-15-7-13(2)8-16(11-18)14(15)3/h7-8,11-12H,4-6,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZKCGFGBVMXQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C(=CC(=C2)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589505 |
Source


|
| Record name | 2,5-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde | |
CAS RN |
894213-72-0 |
Source


|
| Record name | 2,5-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














